molecular formula C9H13NO2S B13488793 3-(ethanesulfonyl)-N-methylaniline

3-(ethanesulfonyl)-N-methylaniline

Cat. No.: B13488793
M. Wt: 199.27 g/mol
InChI Key: YZJWADBNYPVNLX-UHFFFAOYSA-N
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Description

3-(ethanesulfonyl)-N-methylaniline is an organic compound with the molecular formula C9H13NO2S It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group, and the hydrogen atom on the benzene ring is substituted with an ethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethanesulfonyl)-N-methylaniline typically involves the sulfonylation of N-methylaniline. One common method is the reaction of N-methylaniline with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-(ethanesulfonyl)-N-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The ethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinyl or thiol derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(ethanesulfonyl)-N-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(ethanesulfonyl)-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-methylaniline: Lacks the ethanesulfonyl group, making it less reactive in certain chemical reactions.

    3-(methylsulfonyl)-N-methylaniline: Contains a methylsulfonyl group instead of an ethanesulfonyl group, leading to different reactivity and applications.

    3-(ethanesulfonyl)aniline: Similar structure but lacks the N-methyl group, affecting its chemical properties and reactivity.

Uniqueness

3-(ethanesulfonyl)-N-methylaniline is unique due to the presence of both the ethanesulfonyl and N-methyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various synthetic and research purposes.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

3-ethylsulfonyl-N-methylaniline

InChI

InChI=1S/C9H13NO2S/c1-3-13(11,12)9-6-4-5-8(7-9)10-2/h4-7,10H,3H2,1-2H3

InChI Key

YZJWADBNYPVNLX-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)NC

Origin of Product

United States

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